Cas no 96501-80-3 (Benzaldehyde,2,4-bis(1-methylethoxy)-)

Benzaldehyde,2,4-bis(1-methylethoxy)- is a substituted benzaldehyde derivative featuring isopropoxy groups at the 2 and 4 positions of the aromatic ring. This structural modification enhances its stability and alters its reactivity compared to unsubstituted benzaldehyde, making it a valuable intermediate in organic synthesis. The electron-donating isopropoxy groups influence the compound's electrophilic properties, allowing for selective reactions in the production of fine chemicals, pharmaceuticals, and specialty materials. Its well-defined structure and predictable reactivity contribute to its utility in controlled synthetic pathways. The compound is typically handled under standard laboratory conditions, with considerations for its solubility in organic solvents and sensitivity to strong oxidizing agents.
Benzaldehyde,2,4-bis(1-methylethoxy)- structure
96501-80-3 structure
Product Name:Benzaldehyde,2,4-bis(1-methylethoxy)-
CAS No:96501-80-3
MF:C13H18O3
MW:222.280224323273
CID:812085
PubChem ID:178826
Update Time:2025-05-19

Benzaldehyde,2,4-bis(1-methylethoxy)- Chemical and Physical Properties

Names and Identifiers

    • Benzaldehyde,2,4-bis(1-methylethoxy)-
    • 2,4-di(propan-2-yloxy)benzaldehyde
    • 2,4-Diisopropoxybenzaldehyde
    • SCHEMBL12540995
    • AKOS000295672
    • F84403
    • DTXSID00242281
    • 2,4-bis(propan-2-yloxy)benzaldehyde
    • 2,4-Bis(1-methylethoxy)benzaldehyde
    • 96501-80-3
    • Benzaldehyde, 2,4-bis(1-methylethoxy)-
    • HS-4235
    • STL417232
    • Inchi: 1S/C13H18O3/c1-9(2)15-12-6-5-11(8-14)13(7-12)16-10(3)4/h5-10H,1-4H3
    • InChI Key: QYJMZNKHTMUIOX-UHFFFAOYSA-N
    • SMILES: O(C1C(C=O)=CC=C(C=1)OC(C)C)C(C)C

Computed Properties

  • Exact Mass: 222.125594432g/mol
  • Monoisotopic Mass: 222.125594432g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 16
  • Rotatable Bond Count: 5
  • Complexity: 213
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 2.9
  • Topological Polar Surface Area: 35.5Ų

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Additional information on Benzaldehyde,2,4-bis(1-methylethoxy)-

Benzaldehyde,2,4-bis(1-methylethoxy)- (CAS No. 96501-80-3): A Versatile Aromatic Compound for Modern Applications

Benzaldehyde,2,4-bis(1-methylethoxy)-, with the CAS No. 96501-80-3, is a specialized aromatic aldehyde derivative that has garnered significant attention in the chemical and pharmaceutical industries. This compound, characterized by its unique 2,4-bis(1-methylethoxy) substitution pattern, offers a range of applications due to its stability, solubility, and reactivity. In recent years, the demand for functionalized benzaldehyde derivatives has surged, driven by their utility in flavor and fragrance synthesis, pharmaceutical intermediates, and advanced material science.

The chemical structure of Benzaldehyde,2,4-bis(1-methylethoxy)- features a benzaldehyde core with two isopropoxy groups at the 2 and 4 positions. This modification enhances its lipophilicity and electron-donating properties, making it a valuable building block for organic synthesis. Researchers and manufacturers are increasingly exploring its potential in green chemistry and sustainable processes, aligning with the global shift toward eco-friendly chemical production.

One of the most searched topics related to this compound is its role in flavor and fragrance applications. The 2,4-bis(1-methylethoxy) substitution imparts a mild, sweet aroma, making it a candidate for high-end perfumery and food flavoring. Consumers and industry professionals alike are curious about how such derivatives compare to natural alternatives, especially in the context of clean-label trends and natural product formulations. This compound’s stability under various conditions also makes it a preferred choice for long-lasting fragrance systems.

In the pharmaceutical sector, Benzaldehyde,2,4-bis(1-methylethoxy)- is investigated as a key intermediate for the synthesis of bioactive molecules. Its ability to undergo selective oxidation and condensation reactions makes it a versatile precursor for drug discovery. Recent studies highlight its potential in anticancer agent development and neuroprotective compounds, topics that frequently appear in scientific literature and patent filings.

Another trending application is in advanced materials, particularly in the development of polymeric coatings and specialty resins. The compound’s aromatic backbone and ether linkages contribute to improved thermal stability and adhesion properties, which are critical for high-performance materials. With the rise of smart coatings and nanotechnology, this derivative is being explored for its role in next-generation material design.

From a synthetic chemistry perspective, Benzaldehyde,2,4-bis(1-methylethoxy)- is often discussed in forums and research papers for its reaction mechanisms and catalytic transformations. Questions like *"How to optimize the yield of this compound?"* or *"What are the best catalysts for its functionalization?"* are common among chemists. The compound’s compatibility with transition metal catalysts and organocatalysts further broadens its utility in asymmetric synthesis.

Environmental and regulatory considerations are also hot topics. While Benzaldehyde,2,4-bis(1-methylethoxy)- is not classified as hazardous, its biodegradability and toxicity profile are subjects of ongoing research. Companies are increasingly required to demonstrate compliance with REACH and other global chemical regulations, making this compound’s safety data a priority for industrial users.

In summary, Benzaldehyde,2,4-bis(1-methylethoxy)- (CAS No. 96501-80-3) is a multifaceted compound with growing relevance across multiple industries. Its unique chemical properties, combined with broad applicability, position it as a valuable asset in modern chemistry. Whether for fragrance design, drug development, or material innovation, this derivative continues to inspire research and commercial interest, reflecting the dynamic nature of specialty chemicals today.

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